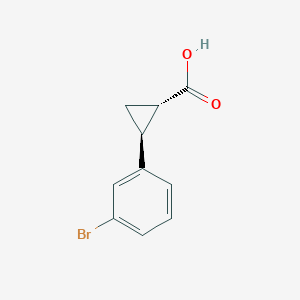
(1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative with a bromophenyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor, such as a bromophenyl-substituted alkene, using a cyclopropanating agent like diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Applications De Recherche Scientifique
(1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce conformational changes in the target molecules, leading to altered biological activity.
Comparaison Avec Des Composés Similaires
(1R,2R)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid: A stereoisomer with similar structural features but different spatial arrangement.
2-(3-Bromophenyl)propanoic Acid: Lacks the cyclopropane ring but has a similar bromophenyl group.
2-(3-Chlorophenyl)cyclopropanecarboxylic Acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness: (1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid is unique due to its specific stereochemistry and the presence of both a bromophenyl group and a cyclopropane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
(1S,2S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 |
Clé InChI |
WQKBKSZJAIBOED-BDAKNGLRSA-N |
SMILES isomérique |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)Br |
SMILES canonique |
C1C(C1C(=O)O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
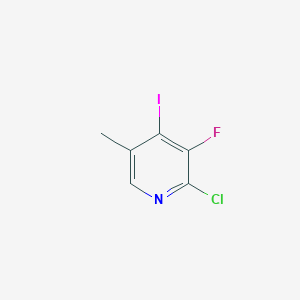
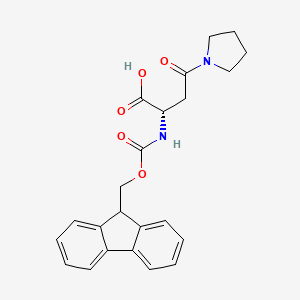
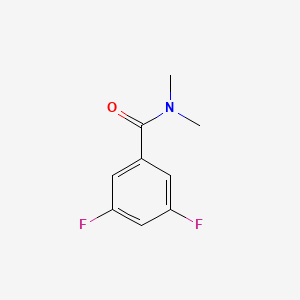

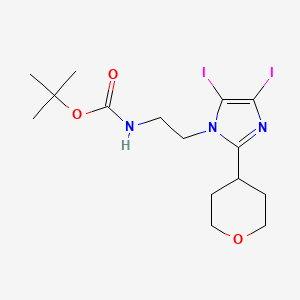
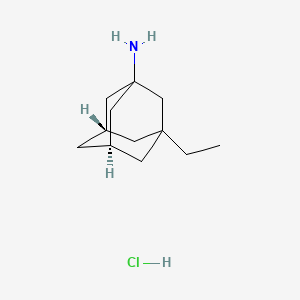

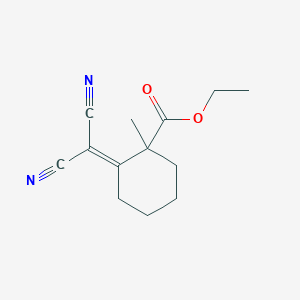
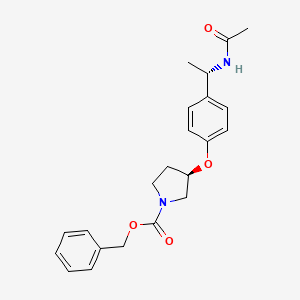
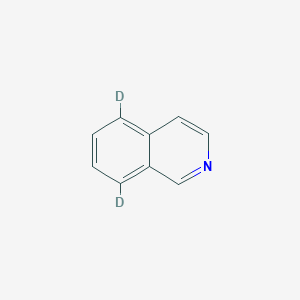
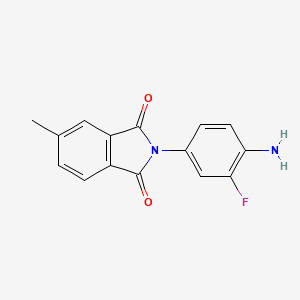
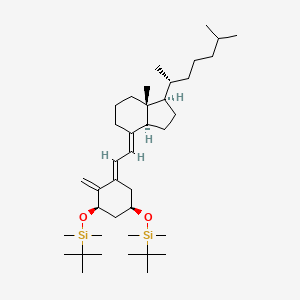
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)
